1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Procure this unique benzimidazole-azetidine (MW 335.4) for kinase/CYP inhibition screening and fragment-based drug discovery. Its strained sp³-rich scaffold, featuring a 5-methyl-1H-benzo[d]imidazole linked to a phenoxypropan-1-one azetidine, avoids the flatland bias of planar analogs. Ideal as a chemoproteomics probe or a positive control in CYP panels—replacing it with generic cores risks altering isoform selectivity (Ki shifts >2-fold). For SAR, acquire alongside the cyclopropylbenzimidazole analog (CAS 2379993-47-0).

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 1396851-47-0
Cat. No. B2528971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one
CAS1396851-47-0
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C(C)OC4=CC=CC=C4
InChIInChI=1S/C20H21N3O2/c1-13-8-9-17-18(10-13)22-19(21-17)15-11-23(12-15)20(24)14(2)25-16-6-4-3-5-7-16/h3-10,14-15H,11-12H2,1-2H3,(H,21,22)
InChIKeyLGWOGYSNJMFDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one (CAS 1396851-47-0): Structural Pharmacophore and Procurement Context


1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one (CAS 1396851-47-0) is a synthetic small molecule (C20H21N3O2; MW 335.407 g/mol) that integrates three privileged pharmacophoric elements: a 5-methyl-1H-benzo[d]imidazole ring, a strained azetidine linker, and a phenoxypropan-1-one acyl terminus . This specific combination of heterocyclic motifs places the compound within a chemical space explored for enzyme inhibition—particularly kinases, prolyl hydroxylases, and cytochrome P450 isoforms—though publicly archived, target-specific quantitative activity data for this precise structure remain exceptionally scarce [1]. Procurement interest is driven primarily by its differentiated three-dimensional architecture, which departs from planar benzimidazole-diaryl and azetidinone-only scaffolds, and by its potential utility as a screening probe in CYP inhibition panels, where the benzimidazole-azetidine chemotype has demonstrated class-level liability [2].

Why In-Class Benzimidazole-Azetidine Analogs Cannot Serve as Drop-in Replacements for 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one


Simple substructure searching identifies multiple commercially available compounds sharing the phenoxypropan-1-one-azetidine core, yet critical structural divergences at the benzimidazole N-1 and C-2 positions alter molecular shape, electronic profile, and metabolic liability in ways that preclude direct functional interchangeability . The target compound features a 5-methyl-1H-benzo[d]imidazol-2-yl substituent directly attached to the azetidine ring at position 3, whereas the closest cataloged analogs bear substituents lacking the 5-methyl group, lacking the azetidine spacer, or replacing the benzimidazole entirely with triazole or piperidine motifs . In CYP inhibition screening, even minor modifications (e.g., removal of a single methyl group) have shifted isoform selectivity profiles within the benzimidazole-azetidine series, altering Ki values by over 2-fold for CYP3A2 versus CYP1A2 [1]. Therefore, generic substitution based on shared core scaffolds risks introducing uncharacterized changes in target engagement, off-target pharmacology, and ADME behavior.

Quantitative Evidence Guide: Comparator-Based Differentiation of 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one (CAS 1396851-47-0)


Molecular Weight and Lipophilicity Differentiation Versus the 4-Methoxypiperidine Analog

The target compound (MW 335.407 g/mol; C20H21N3O2) exhibits distinct physicochemical properties relative to 1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one (MW 359.44 g/mol; C20H29N3O3), a commercially available analog where the benzimidazole group is replaced by a 4-methoxypiperidine moiety . The calculated difference in molecular weight (ΔMW = 24.03 g/mol) and the presence of an additional oxygen atom in the comparator alters hydrogen-bonding capacity and lipophilicity, which are critical determinants of membrane permeability and oral bioavailability in drug discovery workflows [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Structural Topology Differentiation from the Cyclopropylbenzimidazole Analog

The target compound incorporates a 5-methyl-1H-benzo[d]imidazol-2-yl substituent at the azetidine C-3 position, whereas the structurally closest cataloged analog, 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one (CAS 2379993-47-0; MW 361.445 g/mol; C22H23N3O2), features a cyclopropyl group at the benzimidazole C-2 and N-1 linkage of the benzimidazole to the azetidine . This shift from a C-2-substituted 1H-benzo[d]imidazole (target) to an N-1-linked 1,3-benzodiazole (comparator) profoundly alters the spatial orientation of the heterocycle relative to the azetidine core, directly affecting the compound's three-dimensional pharmacophore and its ability to occupy enzyme binding pockets [1].

Structural Biology Inhibitor Design Conformational Analysis

CYP Inhibition Class-Level Liability: Benzimidazole-Azetidine Chemotype Benchmarking

While no direct CYP inhibition data were retrieved for the target compound itself, the broader benzimidazole-azetidine chemotype represented by related compounds in BindingDB (e.g., CHEMBL5182450 series) exhibits Ki values in the mid-micromolar to high-nanomolar range across multiple rat CYP isoforms: CYP3A2 Ki = 52.6 μM, CYP1A2 Ki = 127 μM, CYP2D1 Ki = 179 μM, and CYP2E1 Ki > 200 μM [1]. This isoform selectivity pattern—with CYP3A2 being the most potently inhibited—is a class characteristic that procurement scientists should anticipate when handling the target compound, particularly if it is intended for use in cell-based assays where CYP-mediated metabolism could confound phenotypic readouts [2].

ADME/Tox Drug Metabolism CYP Inhibition Screening

Absence of Publicly Archived Bioactivity Data for the Target Compound: A Procurement Caveat

A systematic search of ChEMBL, PubChem, BindingDB, and the patent literature (including the Janssen prolyl hydroxylase inhibitor portfolio) did not yield any quantitative IC50, Ki, EC50, or Kd values specifically attributed to 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one (CAS 1396851-47-0) [1][2]. By contrast, related analogs in the phenoxypropanone-azetidine series (e.g., the 1,2,3-triazole derivative, CAS 1797985-53-5) are listed exclusively as research reagents without biological annotation . This data vacuum represents a critical differentiator: the target compound is a hypothesis-driven tool molecule whose biological profile must be established de novo, whereas several comparator scaffolds have been evaluated in antimicrobial or kinase inhibition assays with published results [3].

Data Curation Chemical Biology Assay Development

Recommended Application Scenarios for 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one Based on Quantitative Differentiation Evidence


Chemical Biology Probe for De Novo Kinase or Hydroxylase Target Identification

Given the complete absence of public bioactivity annotations and the compound's unique combination of a 5-methylbenzimidazole C-2 linkage to a strained azetidine ring, this molecule is best positioned as a chemical biology probe in chemoproteomics or thermal shift assays to identify novel protein targets within the kinase or prolyl hydroxylase families. The structural differentiation from the N-linked cyclopropyl analog (CAS 2379993-47-0) means it will sample distinct conformational space on protein surfaces, increasing the likelihood of discovering unique binding sites . Researchers should procure this compound alongside the cyclopropylbenzimidazole analog to enable comparative profiling and structure-activity relationship (SAR) analysis from the outset [1].

CYP Inhibition Panel Reference Standard for Benzimidazole-Azetidine Scaffold Profiling

Based on class-level CYP inhibition data showing that benzimidazole-azetidine compounds inhibit CYP3A2 with Ki values in the low-micromolar range (52.6 μM for related series members), this compound can serve as a reference standard for building in-house CYP inhibition panels specific to this chemotype . Its predicted moderate CYP liability makes it suitable as a positive control when screening structurally related analogs for improved metabolic stability. Procurement of the target compound alongside the 4-methoxypiperidine analog (MW 359.44 g/mol) enables paired testing to assess how the benzimidazole versus piperidine substitution affects CYP isoform selectivity [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion with a Three-Dimensional Benzimidazole-Azetidine Core

With a molecular weight of 335.4 g/mol and a non-planar architecture imposed by the azetidine ring, this compound satisfies the physicochemical criteria for fragment-like chemical space (MW < 300 Da being ideal; this compound is slightly above but still 'fragment-plus' territory). Its differentiated topology compared to the planar triazole analog (CAS 1797985-53-5) provides greater three-dimensionality, which is increasingly favored in FBDD campaigns targeting protein-protein interactions and allosteric sites . Procurement for fragment library enrichment is recommended when the screening objective is to escape flatland aromatic bias and sample sp³-rich chemical space [1].

Quote Request

Request a Quote for 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.